Product packaging for 2-(2-Bicyclo[2.2.2]octanyl)ethanol(Cat. No.:CAS No. 1823927-24-7)

2-(2-Bicyclo[2.2.2]octanyl)ethanol

Cat. No.: B2439349
CAS No.: 1823927-24-7
M. Wt: 154.253
InChI Key: BAKBYJRLGUYOFT-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.2]octanyl)ethanol is a high-purity chemical building block that incorporates a rigid, three-dimensional bicyclo[2.2.2]octane scaffold. This saturated hydrocarbon structure is valued in medicinal chemistry as a bioisostere for phenyl rings, capable of improving key physicochemical properties of drug candidates. Replacing an aromatic ring with a bicyclo[2.2.2]octane can significantly reduce lipophilicity, increase aqueous solubility, and enhance metabolic stability . The primary hydroxyl group on the ethanol chain enables straightforward further functionalization, making this reagent a versatile intermediate for constructing more complex molecules. Bicyclo[2.2.2]octane derivatives have demonstrated relevance in various research areas, including the development of antiprotozoal agents and the synthesis of high-energy-density biofuels . The compound should be stored in a cool, dry place, and its structure should be confirmed by techniques such as NMR and mass spectrometry. This product is intended for research applications in chemistry and pharmacology and is strictly for laboratory use. Not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B2439349 2-(2-Bicyclo[2.2.2]octanyl)ethanol CAS No. 1823927-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[2.2.2]octanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKBYJRLGUYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2 2 Bicyclo 2.2.2 Octanyl Ethanol and Bicyclo 2.2.2 Octanyl Alcohol Systems

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in bicyclo[2.2.2]octanyl alcohols is a versatile functional handle for a variety of chemical transformations, including oxidation, substitution, and elimination reactions.

Controlled Oxidation Reactions of Secondary Alcohols

The oxidation of secondary alcohols within the bicyclo[2.2.2]octane system, such as bicyclo[2.2.2]octan-2-ol, provides a direct route to the corresponding ketones. evitachem.comgoogle.com These reactions are fundamental in the synthesis of various bicyclic derivatives. The choice of oxidizing agent and reaction conditions is crucial to ensure selective oxidation without inducing skeletal rearrangements. For instance, the oxidation of unsaturated bicyclo[2.2.2]octanones with selenium dioxide has been studied to introduce allylic oxygen functionalities, demonstrating regioselectivity where the olefinic part of the molecule is attacked in preference to the position alpha to the carbonyl group. msu.edu

A common method for preparing bicyclo[2.2.2]octan-2-one involves the oxidation of the corresponding alcohol, which can be synthesized through various routes. google.com The resulting bicyclo[2.2.2]octanones are valuable intermediates in the synthesis of more complex molecules. google.com

Table 1: Examples of Controlled Oxidation in Bicyclo[2.2.2]octane Systems

Starting MaterialReagent(s)ProductReference(s)
Bicyclo[2.2.2]octan-2-olOxidizing AgentBicyclo[2.2.2]octan-2-one evitachem.comgoogle.com
Unsaturated bicyclo[2.2.2]octanonesSelenium DioxideAllylically oxidized bicyclo[2.2.2]octanones msu.edu
(1R,2S,3S,4R)-6-hydroxy-5-arylbicyclo[2.2.2]octan-2-oneOxidizing Agent(1R,3S,4R*)-5-aryl-6-oxobicyclo[2.2.2]octan-2-one google.com

Nucleophilic Substitutions and Derivatizations at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of bicyclo[2.2.2]octanyl alcohols can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. patentcut.com However, nucleophilic substitutions at the bridgehead positions of the bicyclo[2.2.2]octane system are known to be exceptionally difficult and generally considered inert due to the strain associated with forming a planar carbocation at the bridgehead (Bredt's rule). stackexchange.comjustia.comgoogle.com

Despite the inertness of the bridgehead, nucleophilic substitution can occur at other positions. For example, 1-bromo-methyl-4-aza-1-azoniabicyclo-[2.2.2]octane bromide has been synthesized via nucleophilic substitution of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dibromomethane. nih.gov The hydroxyl group itself can act as a nucleophile or be derivatized through reactions like esterification. evitachem.com

Elimination Reactions to Generate Unsaturated Bicyclo[2.2.2]octane Derivatives

Dehydration of bicyclo[2.2.2]octanyl alcohols under acidic conditions is a common method to introduce a double bond into the bicyclic framework, yielding bicyclo[2.2.2]octene derivatives. evitachem.com For instance, the dehydration of bicyclo[2.2.2]oct-2-ylmethanol with phosphoric acid has been shown to produce bicyclo[3.3.1]non-2-ene, indicating that rearrangement can accompany elimination. researchgate.net The synthesis of various 1,4-disubstituted bicyclo[2.2.2]octanes can be achieved, and these can be further transformed, including through elimination reactions. google.com

Skeletal Rearrangements and Fragmentation Reactions of the Bicyclo[2.2.2]octane Core

The rigid structure of the bicyclo[2.2.2]octane core can undergo a variety of rearrangement and fragmentation reactions, often driven by the formation of high-energy intermediates such as carbocations or radicals.

Investigations into Bridgehead Carbocation Chemistry and Reactivity

The study of bridgehead carbocations in the bicyclo[2.2.2]octane system has been a significant area of research in physical organic chemistry. iastate.edu The formation of a carbocation at the bridgehead is highly unfavorable due to the inability to achieve a planar geometry, as dictated by Bredt's rule. stackexchange.com However, these carbocations can be generated from suitable precursors, such as halides, using silver salts. iastate.edu

The solvolysis of bicyclo[2.2.2]octyl derivatives provides a classic method for studying the behavior of the resulting carbocations. acs.org The rates of solvolysis are sensitive to the structure of the bicyclic system and the nature of the solvent. epa.govcdnsciencepub.com For example, the relative solvolysis rates of bridgehead bromides show that 1-bromobicyclo[2.2.2]octane is significantly less reactive than 1-bromoadamantane, highlighting the influence of ring strain on carbocation stability. stackexchange.com The solvolysis of 2-thioxo bicyclic bridgehead derivatives has also been investigated to evaluate π-conjugative stabilization of α-thiocarbonyl carbocations. researchgate.net The products of these solvolysis reactions often include rearranged skeletons, such as the bicyclo[3.2.1]octyl system. epa.govgla.ac.uk

Table 2: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol (B145695) at 25°C

CompoundRelative RateReference(s)
1-Bromoadamantane1 stackexchange.com
1-Bromobicyclo[2.2.2]octane10-6 stackexchange.com
1-Bromobicyclo[2.2.1]heptane10-13 stackexchange.com

Photoinduced and Thermally Induced Skeletal Rearrangements

The bicyclo[2.2.2]octane skeleton is susceptible to rearrangements under photochemical and thermal conditions. nih.gov These reactions often proceed through radical or diradical intermediates and can lead to the formation of diverse and complex molecular architectures. escholarship.org

Photoinduced rearrangements of bicyclo[2.2.2]octenones have been extensively studied and can lead to a variety of products, including those arising from 1,2-acyl shifts and oxa-di-π-methane rearrangements. beilstein-archives.orgacs.org For example, the irradiation of certain bicyclo[2.2.2]oct-5-en-2-ones can result in the formation of exceptionally stable vinyl ketenes. beilstein-archives.org Photoinduced intramolecular cyclopentanation has also been observed in suitably functionalized bicyclic alkenes. nih.gov The enantioselective synthesis of bicyclo[2.2.2]octenones can be achieved through a copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade, which can also involve subsequent thermal rearrangements. nih.gov

Thermally induced rearrangements are also prevalent. For instance, thermal cycloaddition of N-arylmaleimides to phenols can produce bicyclo[2.2.2]oct-2-en-5-ones. rsc.org The gas-phase thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, a related bicyclic system, show a complex mixture of epimerization, iastate.eduepa.gov-migrations, and fragmentation. mdpi.com Oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can also be accompanied by rearrangement to a bicyclo[3.2.1]octane system. researchgate.net

Oxidative Scission and Ring Cleavage Pathways of Bicyclo[2.2.2]octane Systems

The rigid and strained bicyclo[2.2.2]octane framework is susceptible to a variety of oxidative scission and ring cleavage reactions, which can be exploited to synthesize highly functionalized cyclohexene (B86901) and other complex carbocyclic systems. These transformations often proceed with a high degree of chemoselectivity and stereocontrol, making them valuable tools in organic synthesis.

Recent studies have explored the selective oxidative scission of bicyclo[2.2.2]octenones derived from masked o-benzoquinones (MOBs). acs.orgnih.govresearchgate.net By employing methods such as the fragmentation of ketoximes and Schmidt-type reactions, researchers have successfully cleaved the α-dimethoxy carbonyl groups to yield functionalized cyclohexene frameworks. acs.orgnih.govresearchgate.net These oxidative cleavages have demonstrated remarkable chemoselectivity, leaving other functional groups, such as olefins, intact for further manipulation. acs.org The resulting products, which include lactones, nitriles, diesters, and lactam-lactones, highlight the synthetic versatility of this methodology. acs.orgnih.gov

The reaction pathways for these oxidative scissions are influenced by the specific reagents and substrates used. For instance, the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes can lead to either lactam formation or fragmentation, with the ratio of products being dependent on the electronic and steric effects of substituents on the bicyclic ring. researchgate.net

Furthermore, ring-opening reactions of bicyclo[2.2.2]octane systems are not limited to oxidative conditions. For example, rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions can lead to the formation of bicyclo[3.2.1]oct-6-en-2-yl radicals through a cyclopropylcarbinyl radical intermediate. escholarship.org The product distribution in these reactions is governed by a delicate balance between ring strain and radical stability. escholarship.org

In the context of 2-(2-Bicyclo[2.2.2]octanyl)ethanol, while direct studies on its oxidative scission are limited, the principles derived from related systems suggest potential pathways. For instance, oxidation of the ethanol side chain to a ketone or aldehyde could create a substrate susceptible to Baeyer-Villiger oxidation or other cleavage reactions, potentially leading to ring-opened products. The inherent strain of the bicyclo[2.2.2]octane core would likely play a significant role in the feasibility and outcome of such transformations.

The following table provides a summary of representative oxidative scission and ring cleavage reactions of bicyclo[2.2.2]octane systems.

Starting MaterialReagents and ConditionsMajor Product(s)Key TransformationReference(s)
Bicyclo[2.2.2]octenone derivative1. Hydroxylamine2. Beckmann rearrangement/fragmentationFunctionalized cyclohexene with lactone/nitrile moietiesOxidative scission of α-keto-oxime acs.orgnih.gov
Bicyclo[2.2.2]octenone derivativeNaN3, H+Functionalized cyclohexene with lactam-lactone moietiesSchmidt-type reaction acs.orgnih.gov
4-Substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esterRadical-generating conditionsBicyclo[3.2.1]octene derivativesRadical-mediated ring rearrangement escholarship.org
2,3-Dioxabicyclo[2.2.2]octaneThermal decomposition1,4-dicarbonyl derivativesHomolytic cleavage of peroxide linkage and β-scission acs.org

Control of Stereochemical Outcomes and Regioselectivity in Transformations of Bicyclo[2.2.2]octanyl Alcohols

The rigid, cage-like structure of the bicyclo[2.2.2]octane skeleton provides a unique stereochemical environment that can be exploited to control the outcomes of chemical transformations. This is particularly evident in reactions involving bicyclo[2.2.2]octanyl alcohols, where the facial accessibility of the hydroxyl group and the steric hindrance imposed by the bicyclic framework play crucial roles in determining stereoselectivity and regioselectivity.

A primary method for introducing the bicyclo[2.2.2]octane core with defined stereochemistry is the Diels-Alder reaction. escholarship.orgnih.govrsc.orgarkat-usa.org The stereoselectivity of these cycloadditions, often favoring the endo product under kinetic control, allows for the establishment of specific stereochemical relationships in the resulting bicyclic adducts. nih.gov Lewis acid catalysis can further enhance both the rate and the stereoselectivity of these reactions. nih.govrsc.org

Once the bicyclo[2.2.2]octanyl alcohol system is formed, subsequent reactions can proceed with a high degree of stereocontrol. For instance, in the oxidation of diols on a bicyclo[2.2.2]octane framework, the use of sterically demanding oxidizing agents can lead to the selective oxidation of the less hindered hydroxyl group. anu.edu.au This principle is directly applicable to the transformation of alcohols like this compound, where the bicyclic moiety can direct reagents to or away from the reactive center.

The stereochemical outcome of reactions can also be influenced by the relative orientation of substituents on the bicyclic ring. In photochemically induced reactions of endo/exo-2-benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-ol, the two stereoisomers exhibit divergent reaction pathways. The exo isomer undergoes α-cleavage to form radical species, while the endo isomer cyclizes via a Paternò-Büchi reaction. rsc.org This demonstrates how the initial stereochemistry of the alcohol dictates the subsequent chemical transformations.

Regioselectivity is another critical aspect of the reactivity of bicyclo[2.2.2]octanyl alcohols. In the selenium dioxide oxidation of unsaturated bicyclo[2.2.2]octanones, oxidation occurs regioselectively at the allylic position of the double bond, leaving the position alpha to the carbonyl group untouched. msu.edu For a molecule like this compound, should the bicyclic core contain unsaturation, the position of the ethanol side chain relative to the double bond would be a key determinant of the regiochemical outcome of such oxidations.

The following table summarizes key findings on the control of stereochemistry and regioselectivity in transformations involving bicyclo[2.2.2]octane systems.

SubstrateReactionKey Factor(s) for ControlOutcomeReference(s)
5-Substituted 1,3-cyclohexadiene (B119728) and methacrolein (B123484)Diels-Alder ReactionLewis acid catalysis, endo selectivityStereoselective formation of bicyclo[2.2.2]octane core nih.gov
Diol on a bicyclo[2.2.2]octanyl frameworkSelective OxidationSteric hindrance of the oxidizing agentOxidation of the less sterically hindered hydroxyl group anu.edu.au
endo/exo-2-Benzoyl-substituted bicyclo[2.2.2]oct-5-en-2-olPhotochemical ReactionStereoisomerism of the starting materialexo: α-cleavage, endo: Paternò-Büchi reaction rsc.org
Unsaturated bicyclo[2.2.2]octanonesSelenium Dioxide OxidationPosition of the double bond relative to the carbonyl groupRegioselective allylic oxidation msu.edu
Di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivativeFunctionalization of the double bondStereoselective and regioselective additionFormation of hydroxyl-substituted derivatives mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of Bicyclo 2.2.2 Octanyl Alcohol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-(2-Bicyclo[2.2.2]octanyl)ethanol, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, providing unambiguous evidence of its constitution and stereochemistry.

¹H NMR Analysis: Comprehensive Evaluation of Proton Chemical Shifts and Spin-Spin Coupling Constants

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the bicyclic core, and distinct signals for the ethanol (B145695) side chain. The rigid bicyclic system restricts conformational flexibility, leading to well-defined chemical shifts and coupling constants.

The protons of the bicyclo[2.2.2]octane skeleton typically appear as complex multiplets between δ 1.2 and 2.0 ppm. The bridgehead protons (H-1 and H-4) are expected to resonate at a distinct chemical shift compared to the methylene (B1212753) protons of the three ethylene (B1197577) bridges (C5, C6, C7, C8). The proton at the substitution center (H-2) will be shifted downfield due to the presence of the adjacent CH₂CH₂OH group.

The protons of the ethanol side chain are more readily identified. The two methylene protons (-CH₂-OH) adjacent to the hydroxyl group are diastereotopic and would be expected to appear as a multiplet, further shifted downfield (around δ 3.6 ppm) due to the deshielding effect of the oxygen atom. The protons of the other methylene group (-CH₂-), which is directly attached to the bicyclic ring, would resonate at a higher field compared to the -CH₂-OH protons. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Spin-spin coupling between the protons of the ethanol side chain would provide valuable connectivity information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted proton NMR data based on analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Bridgehead Protons (H-1, H-4) 1.5 - 1.8 m
Bicyclic Methylene Protons 1.3 - 1.9 m
H-2 1.9 - 2.2 m
-CH₂- (attached to ring) 1.4 - 1.7 m
-CH₂-OH 3.5 - 3.8 t
-OH Variable (e.g., 1.5 - 4.0) br s

¹³C NMR Analysis: Detailed Interpretation of Carbon Chemical Shifts and Quantitative Analysis of Substituent Effects

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected in the proton-decoupled spectrum.

The chemical shifts of the bicyclo[2.2.2]octane carbons are sensitive to the presence of the substituent. The bridgehead carbons (C-1 and C-4) and the methylene carbons of the bridges (C-5, C-6, C-7, C-8) typically resonate in the range of δ 20-40 ppm. The carbon atom bearing the substituent (C-2) will be significantly shifted downfield. The carbons of the ethanol side chain will appear at lower field, with the carbon atom bonded to the hydroxyl group (C-α) resonating around δ 60-65 ppm and the adjacent carbon (C-β) appearing at a higher field. The analysis of substituent-induced chemical shifts (SCS) can provide insights into the electronic and steric effects of the hydroxyethyl (B10761427) group on the bicyclic framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted carbon NMR data based on analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Bridgehead Carbons (C-1, C-4) 25 - 35
Bicyclic Methylene Carbons 20 - 30
C-2 (substituted) 35 - 45
-CH₂- (attached to ring) 30 - 40
-CH₂-OH 60 - 65

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra of bicyclo[2.2.2]octane derivatives. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show cross-peaks connecting the protons of the ethanol side chain, as well as correlations between adjacent protons within the bicyclic system, helping to trace the connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, HMBC would show a correlation from the protons of the -CH₂- group attached to the ring to the bridgehead carbon C-1 and the substituted carbon C-2, confirming the position of the substituent on the bicyclic frame.

Together, these 2D techniques provide a complete and unambiguous picture of the molecular structure, overcoming the signal overlap often present in the 1D spectra of such molecules. acs.org

Application of Chiral Lanthanide Shift Reagents for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can reversibly coordinate to Lewis basic sites, like the hydroxyl group of an alcohol. nih.govresearchgate.net

In the presence of a chiral LSR, the two enantiomers of this compound form diastereomeric complexes. researchgate.net This diastereomeric interaction leads to differential shifts in the ¹H NMR signals of the enantiomers. Protons closer to the coordination site (the alcohol group) will experience the largest induced shifts. By integrating the separated signals corresponding to each enantiomer, the enantiomeric excess (ee) of the sample can be accurately determined. harvard.edu This method is a powerful alternative to chiral chromatography for assessing enantiomeric purity. tcichemicals.com

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-H bonds. acs.orglookchem.com

The most prominent feature is a broad, strong absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. sapub.org The C-O stretching vibration is expected to appear as a strong band in the 1000–1200 cm⁻¹ region.

The C-H stretching vibrations of the sp³ hybridized carbons of the bicyclic cage and the ethanol side chain typically appear as multiple sharp bands just below 3000 cm⁻¹ (usually in the 2850–2960 cm⁻¹ range). nist.gov The rigid bicyclic structure also gives rise to a characteristic pattern of C-H bending and skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), which can be used to confirm the presence of the bicyclo[2.2.2]octane core. iastate.edunist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound This interactive table summarizes the key expected IR absorption bands.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
C-H Stretch (sp³) 2850 - 2960 Strong, Sharp
C-O Stretch 1000 - 1200 Strong
C-H Bend 1350 - 1470 Medium

Mass Spectrometry: Elucidation of Molecular Structure through Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under ionization. For this compound (C₁₀H₁₈O), the molecular weight is 154.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

Loss of water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a significant peak at m/z 136 (M-18).

Alpha-cleavage: Cleavage of the C-C bond between the bicyclic ring and the ethanol side chain is another likely pathway. This could lead to the formation of a stable bicyclo[2.2.2]octyl cation or related radical fragments.

Fragmentation of the bicyclic core: The bicyclo[2.2.2]octane ring itself can fragment, for example, through a retro-Diels-Alder type reaction, leading to the loss of ethylene (C₂H₄, 28 Da) to give characteristic ions.

Accurate mass measurement using high-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecular ion and its major fragments, providing definitive structural evidence.

X-ray Crystallography for Precise Determination of Molecular Structure and Absolute Configuration

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For bicyclo[2.2.2]octanyl alcohol derivatives, this method provides invaluable insights into their precise molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, for chiral derivatives, X-ray crystallography is a powerful tool for the absolute configuration determination, which is crucial for understanding their stereospecific interactions and chemical reactivity.

Research Findings from Crystallographic Studies

Detailed crystallographic analyses have been performed on a range of bicyclo[2.2.2]octane derivatives, revealing key structural features. For instance, the crystal structures of two γ-lactones in the bicyclo[2.2.2]octane series, endo-3-carboxy-exo-5-iodobicyclo[2.2.2]octane-2,6-carbolactone and exo-3-methoxycarbonyl-endo-5-acetoxybicyclo[2.2.2]octane-2,6-carbolactone, were determined with high precision. researchgate.net These studies provide exact data on the unit cell dimensions and space groups, which define the packing of the molecules in the crystal lattice. researchgate.net

In another example, the synthesis and structural characterization of two trimethylsilyloxy-substituted bicyclo[2.2.2]octene derivatives were accomplished through a Diels-Alder reaction. core.ac.uk Single-crystal X-ray diffraction analysis confirmed the endo configuration of the products, a crucial stereochemical detail. core.ac.uk

The versatility of the bicyclo[2.2.2]octane scaffold is further highlighted in the development of molecular rotors. A study on a steroidal molecular rotor incorporating a bicyclo[2.2.2]octane (BCO) unit revealed through single-crystal X-ray diffraction that the BCO rotator was disordered, occupying two distinct sites. nih.gov This finding was essential for understanding the dynamic properties of the molecule in the solid state. nih.gov

Furthermore, X-ray crystallography has been instrumental in confirming the stereochemistry of complex bicyclo[2.2.2]octane derivatives, such as tetraols formed from the reduction of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols. acs.org The determination of the absolute configuration of intermediates like (S)-8 in the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane, a chiral scaffold for asymmetric catalysis, was unequivocally established by X-ray crystallography. researchgate.net

The following tables summarize crystallographic data for selected bicyclo[2.2.2]octane derivatives, showcasing the precision and detail achievable with this technique.

Table 1: Crystallographic Data for Bicyclo[2.2.2]octane Lactone Derivatives researchgate.net

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Z
endo-3-carboxy-exo-5-iodobicyclo[2.2.2]octane-2,6-carbolactone C₁₀H₁₁IO₄ Monoclinic P2₁/c 7.192(2) 23.785(8) 13.199(5) 105.35(2) 8

Table 2: Crystallographic Data for 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate uni-regensburg.de

Temperature (K) Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Z
Room Temp. Orthorhombic Cmc2₁ 7.781(2) 13.010(3) 11.610(2) 1175.3(4) 4

Table 3: Selected Structural Parameters for a 1-phospha-4-silabicyclo[2.2.2]octane Derivative (Ph-SMAP) arkat-usa.org

Parameter Value
Average C–P–C angle 100.9°
Average P–C–C–Si dihedral angle 15.5°

These examples underscore the power of X-ray crystallography in providing a definitive and detailed structural picture of bicyclo[2.2.2]octanyl derivatives, which is fundamental to correlating their structure with their chemical and physical properties.

Computational and Theoretical Investigations of Bicyclo 2.2.2 Octane Systems

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Molecular Orbitals

Quantum chemical calculations have been instrumental in elucidating the electronic properties of the bicyclo[2.2.2]octane framework. These studies explore the nature of chemical bonds, the distribution of electron density, and the characteristics of molecular orbitals, which are essential for understanding the molecule's behavior.

Theoretical studies have investigated intramolecular hydrogen bonds within bridged carbanions derived from bicyclo[2.2.2]octane. pku.edu.cn Using quantum chemical calculations, the possibility of symmetric C···H···C hydrogen bonds has been proposed, a novel type of bonding interaction. pku.edu.cn For these bonds to form, the C···C distance needs to be significantly short, around 2.5 Å. pku.edu.cn

A quantum chemically derived bonding descriptor, denoted as Q, has been developed to quantify substituent effects. This descriptor, calculated using Density Functional Theory (DFT), shows a strong correlation with experimentally determined field effect parameters in 4-substituted bicyclo[2.2.2]octane carboxylic acids. nih.gov This provides a computational tool to predict the electronic influence of substituents in these rigid systems. nih.gov

The electronic structure of BCO systems has also been analyzed through the lens of hyperconjugation, which involves the interaction of σ-bonds. diva-portal.org In cage structures like BCO, the interaction between fragment orbitals leads to the formation of new molecular orbitals and a net stabilization of the molecule. diva-portal.org

Molecular Modeling and Force-Field Computations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and force-field computations are powerful tools for exploring the conformational landscape and intermolecular interactions of bicyclo[2.2.2]octane derivatives. These methods provide insights into the steric and electrostatic properties that govern molecular recognition and binding. The BCO framework is composed of three boat conformers. researchgate.net

Force fields, such as the General Amber Force Field (GAFF), have been employed to study the noncovalent interactions of BCO derivatives. rsc.org For instance, these methods have been used to predict the binding affinities of various hydrocarbon guests, including bicyclo[2.2.2]octane derivatives, within the macrocyclic host cucurbit researchgate.neturil. rsc.org Such studies are crucial for the design of host-guest systems with high specificity and affinity. DFT calculations have shown that bicyclo[2.2.2]octane has a binding energy of -34.74 kcal mol⁻¹ with cucurbit researchgate.neturil in a vacuum. rsc.org

Molecular mechanics calculations have also been applied to study the conformations of various bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, providing a foundational understanding of their three-dimensional structures. acs.orgu-szeged.hu These computational approaches are often complemented by experimental data to refine the parameters used in the force fields, ensuring greater accuracy in the prediction of molecular properties. wustl.edu

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation, Transition State Analysis, and Energy Profiling

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving bicyclo[2.2.2]octane and its derivatives. By calculating the energies of reactants, products, and transition states, DFT allows for the detailed mapping of reaction pathways and the elucidation of factors controlling reactivity and selectivity.

DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the mechanism of the Menshutkin reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net These studies have calculated the energy barriers for different possible transition states, revealing that the reaction proceeds through a classical SN2 transition state. researchgate.net

In the study of a regio- and enantiodivergent bromocyclization reaction catalyzed by a chiral anion in the presence of a DABCOnium cofactor, DFT was used to analyze the transition state structures. nih.gov The calculations, performed at the B3LYP-D3/6-31G(d) level for geometry optimization and M06-2X/6-311+G(d,p) for single-point energies, revealed that the selectivity is driven by noncovalent interactions, such as anion–π interactions, in the transition state. nih.gov

Theoretical Analysis of Substituent Effects on Reactivity and Electronic Properties within the Bicyclo[2.2.2]octane Framework

The rigid BCO cage is an exceptional model system for the theoretical analysis of substituent effects, as it transmits electronic influences primarily through sigma bonds (inductive/field effects) without the complication of resonance effects that are present in aromatic systems.

Various computational descriptors have been developed and tested using the BCO framework. The molecular electrostatic potential (MEP) has been successfully applied to assess the inductive effect. psu.edu For example, an excellent linear correlation was found between the MEP minimum (Vmin) at the carboxylic acid group of 4-substituted bicyclo[2.2.2]octane carboxylic acids and the inductive substituent constant σI. psu.edu Similarly, a structural parameter derived from the geometry of a phenyl probe attached to the BCO cage has been shown to correlate well with the gas-phase acidities of substituted derivatives, providing another measure of the long-range polar effect of the substituent. researchgate.net

The table below presents the calculated substituent effect stabilization energy (SESE) for 1,4-disubstituted bicyclo[2.2.2]octane (X-BCO-Y) for various substituents X and a fixed functional group Y. A negative SESE indicates a destabilizing interaction between the substituents.

YXSESE (kcal/mol)
NO₂NMe₂-1.91
NO₂NH₂-1.77
NO₂OH-2.60
NO₂OMe-2.48
NO₂Me-3.53
NO₂H-3.89
NO₂F-4.83
NO₂Cl-4.43
NO₂CF₃-5.87
NO₂CN-6.21
NO₂CHO-5.73
NO₂COMe-5.58
NO₂CONH₂-5.30
NO₂COOH-5.61
NO₂NO₂-7.22
NO₂NO-5.87
Data sourced from B3LYP/6-311++G(d,p) calculations. nih.gov

Investigations into Quantum Interference and Electron Transport Properties of Bicyclo[2.2.2]octane Motifs

The bicyclo[2.2.2]octane motif has emerged as a key structure in the field of molecular electronics for investigating quantum interference phenomena. Destructive quantum interference can suppress the electronic transmission through a molecule, making it a potential candidate for a single-molecule insulator.

Theoretical studies have shown that the BCO framework can exhibit destructive σ-interference, a phenomenon where electron transport through the sigma-bond network is suppressed. chemrxiv.orgnih.govacs.org This makes BCO-based molecules highly insulating. High-throughput screening of the electron transport properties of the BCO class, where the bridgehead and bridge atoms were systematically varied between carbon, silicon, and germanium, revealed that the majority of these molecules are exceptional single-molecule insulators due to this quantum interference effect. chemrxiv.orgnih.govacs.org

The role of substituents in modulating these electron transport properties has also been a focus of investigation. researchgate.netnih.gov It was found that in functionalized bicyclo[2.2.2]octanes, the application of fluorine substituents can lead to a suppression of the electronic transmission due to σ-interference. researchgate.netnih.gov This demonstrates that the insulating properties of the BCO motif can be chemically tuned. These findings highlight the potential of the bicyclo[2.2.2]octane framework in the design of components for molecular-scale electronic circuits. researchgate.net

The table below summarizes the calculated transmission at the Fermi energy (T(E_F)) for Au-molecule-Au junctions of different bicyclo[2.2.2]octane derivatives, illustrating the impact of the core atoms and substituents on the electron transport properties.

MoleculeSubstituentCore AtomsLog₁₀(T(E_F))
Bicyclo[2.2.2]octaneHC-4.5
Bicyclo[2.2.2]octasilaneHSi-6.0
Bicyclo[2.2.2]octasilaneMeSi-7.5
Data is illustrative and based on trends reported in computational studies. nih.gov

Advanced Synthetic Applications and Scaffolding Potential of Bicyclo 2.2.2 Octane Derivatives

Bicyclo[2.2.2]octane Scaffolds in Asymmetric Synthesis

The development of novel chiral scaffolds is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and materials science. ibmmpeptide.comnih.gov The rigid bicyclo[2.2.2]octane skeleton provides a well-defined and predictable three-dimensional environment, making it an excellent platform for the design of chiral ligands and auxiliaries. ibmmpeptide.comnih.gov

Design and Application of Chiral Bicyclo[2.2.2]octane-Based Ligands and Auxiliaries

Chemists have successfully designed and synthesized a variety of chiral ligands and auxiliaries based on the bicyclo[2.2.2]octane framework. nih.govnih.govbohrium.comnih.gov These molecules are instrumental in transferring chirality to substrates during chemical reactions. A notable example is the development of C2-symmetric chiral bridged-ring-fused cyclopentadienyl (B1206354) (Cp) ligands. bohrium.comnih.gov These ligands, when complexed with rhodium, have proven effective in asymmetric C-H activation reactions. bohrium.comnih.gov Structural analysis of these catalysts reveals that the bicyclo[2.2.2]octane fusion creates a unique chiral pocket around the metal center, which is crucial for its high catalytic performance. bohrium.comnih.gov

Another significant class of chiral scaffolds derived from bicyclo[2.2.2]octane is the diaminobicyclo[2.2.2]octane system. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and serves as a scaffold for salen-metal complexes. nih.govresearchgate.netacs.org The chirality embedded within this diamine is efficiently transmitted to the products of various reactions. acs.org The design of these ligands often allows for steric and electronic tuning to optimize their catalytic properties for specific transformations. nih.govresearchgate.net For example, modifying the substituents on the salen ligand can enhance the catalytic efficiency of the corresponding metal complex. nih.govresearchgate.netacs.org

The bicyclo[2.2.2]octane-2,6-diol (BODOL) ligands represent another versatile class of chiral auxiliaries. lu.se An improved synthetic route has facilitated greater structural variation of the side-arms of these ligands, allowing for the synthesis of a range of 2,5- and 2,6-BODOLs. lu.se These diols, in conjunction with titanium(IV) isopropoxide, have been effectively used in the asymmetric reduction of ketones. lu.se

Furthermore, highly constrained bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), have been developed. ibmmpeptide.comnih.gov The rigid structure of ABOC, with its sterically hindered bridgehead primary amine and endocyclic chiral center, drastically reduces its conformational freedom. ibmmpeptide.comnih.gov This rigidity significantly influences the spatial orientation of appended functional groups, making it a valuable building block for foldamers and chiral catalysts. ibmmpeptide.comnih.govresearchgate.net

Utilization in Enantioselective Catalysis for Diverse Chemical Transformations

Chiral bicyclo[2.2.2]octane-based catalysts have demonstrated remarkable efficacy in a wide array of enantioselective transformations. nih.govbohrium.com Rhodium complexes bearing chiral bicyclo[2.2.2]octane-fused Cp ligands have been successfully applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, producing chiral hydrophenanthridinones with high yields and excellent enantioselectivities (up to 99% ee). bohrium.comnih.govresearchgate.net

Salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have also proven to be versatile catalysts. nih.govresearchgate.netacs.org For example, a copper(I)-salen complex catalyzes asymmetric Henry ("nitroaldol") condensations with high efficiency. nih.gov Chromium(III) complexes of these salen ligands are effective catalysts for enantioselective hetero-Diels-Alder cycloadditions, yielding dihydropyranones. nih.govacs.org Furthermore, cobalt(II)-salen complexes have been used for the asymmetric cyclopropanation of alkenes. nih.govresearchgate.net

The application of bicyclo[2.2.2]octane-derived organocatalysts has also been explored. For instance, tandem reactions have been developed for the synthesis of bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity under metal-free conditions. researchgate.net These reactions often proceed through a highly organized transition state mediated by an organic base. researchgate.net

Bicyclo[2.2.2]octane Derivatives as Rigid Molecular Linkers and Bioisosteres

The rigid, cage-like structure of the bicyclo[2.2.2]octane system makes it an ideal candidate for use as a molecular linker and a bioisostere, offering distinct advantages over more flexible or aromatic counterparts.

Conformational Restriction and Structural Mimicry of Aromatic Systems

The bicyclo[2.2.2]octane scaffold imposes significant conformational restriction, locking substituents into well-defined spatial arrangements. researchgate.netsmolecule.comrsc.org This rigidity is a key feature that allows it to serve as a three-dimensional, non-planar bioisostere for aromatic rings, particularly the para-substituted phenyl group. pharmablock.comresearchgate.netnih.govresearchgate.net The distance between the connecting atoms in the bicyclo[2.2.2]octane-1,4-diyl scaffold is comparable to that of a p-phenyl group. pharmablock.com

Replacing aromatic rings with saturated bioisosteres like bicyclo[2.2.2]octane can lead to improved physicochemical properties in drug candidates. researchgate.netnih.gov For example, incorporating a bicyclo[2.2.2]octane core can increase the fraction of sp3-hybridized carbons (Fsp3), which is often associated with better aqueous solubility, reduced lipophilicity, and improved metabolic stability. pharmablock.comnih.gov In one study, replacing a phenyl ring in the drug Imatinib with a bicyclo[2.2.2]octane moiety led to enhanced metabolic stability. nih.gov Similarly, bicyclo[2.2.2]octane derivatives have been synthesized as structural mimics of the key leucine (B10760876) residues in the steroid receptor coactivator (SRC) protein binding motif, demonstrating their potential to disrupt protein-protein interactions. nih.gov

The use of bicyclo[2.2.2]octane and related cage-like hydrocarbons as bioisosteres has also been explored in the field of fragrances, where they can retain or alter the scent profiles of their aromatic counterparts. nih.govuq.edu.au

Integration into Advanced Molecular Machines and Rotators for Controlled Dynamics

The unique rotational properties of the bicyclo[2.2.2]octane group have led to its incorporation into sophisticated molecular machines and crystalline rotors. Its C3 rotational symmetry and cylindrical shape make it an efficient rotator with low rotational barriers. nih.gov

Researchers have synthesized and studied crystalline molecular rotors where a bicyclo[2.2.2]octane unit acts as the rotating component. In one example, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) was shown to form a crystalline array of molecular rotors through halogen-bonding interactions. scispace.comsci-hub.ru Solid-state NMR experiments revealed that these BIBCO rotators exhibit incredibly fast rotational frequencies, on the order of gigahertz at room temperature. sci-hub.ruacs.org

In another study, a steroidal bicyclo[2.2.2]octane rotor was synthesized, combining the rigidity of a steroid with the three-fold symmetry of the bicyclo[2.2.2]octane rotator. nih.gov Remarkably, the bicyclo[2.2.2]octane group in this system was found to rotate faster than smaller methyl and methoxy (B1213986) groups within the same molecule, highlighting its exceptional rotational dynamics. nih.gov The low activation energy for the rotation of the bicyclo[2.2.2]octane fragment in these systems underscores its potential for creating materials with dynamic properties that can be controlled at the molecular level. nih.govrsc.org

Bicyclo[2.2.2]octane Systems as Building Blocks for Complex Organic Synthesis and Analog Design

The bicyclo[2.2.2]octane framework serves as a versatile and valuable building block in the synthesis of complex organic molecules and in the design of novel analogs of biologically active compounds. researchgate.netacs.orgpharmablock.comresearchgate.netnih.govcymitquimica.com Its rigid structure provides a predictable and stable core upon which further chemical complexity can be built. smolecule.comcymitquimica.com

A variety of functionalized bicyclo[2.2.2]octane derivatives are commercially available or can be readily synthesized, providing chemists with a toolbox of starting materials. These include compounds with carboxylic acid, alcohol, and amine functionalities at various positions on the bicyclic skeleton. cymitquimica.comcymitquimica.comsigmaaldrich.com For example, bicyclo[2.2.2]octane-1-carboxylic acid and bicyclo[2.2.2]octane-2-methanol are useful intermediates in organic synthesis. cymitquimica.comcymitquimica.com

The Diels-Alder reaction is a powerful method for constructing the bicyclo[2.2.2]octane skeleton, often in a stereoselective manner. acs.orgacs.orgescholarship.org This approach allows for the efficient synthesis of key intermediates that can be further elaborated into more complex target molecules. acs.orgescholarship.org For instance, a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction has been used to construct the bicyclo[2.2.2]octane framework enantoselectively. acs.org

The application of bicyclo[2.2.2]octane derivatives as building blocks extends to medicinal chemistry, where they are used to create analogs of existing drugs with improved properties. pharmablock.comresearchgate.net By replacing a phenyl ring with a bicyclo[2.2.2]octane core, for example, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. pharmablock.com This strategy has been successfully employed in the development of drug candidates with enhanced metabolic stability and oral bioavailability. pharmablock.com The synthesis of bicyclo[2.2.2]octane-based mimics of peptide motifs further illustrates their utility in designing molecules that can interact with biological targets. nih.gov

The table below provides examples of bicyclo[2.2.2]octane derivatives and their applications in synthesis.

Compound NameApplication
cis-2,5-Diaminobicyclo[2.2.2]octaneChiral scaffold for salen-metal catalysts nih.govresearchgate.netacs.org
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC)Building block for foldamers and chiral catalysts ibmmpeptide.comnih.gov
Bicyclo[2.2.2]octane-2,6-diol (BODOL)Chiral ligand for asymmetric reductions lu.se
1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO)Component of molecular rotors scispace.comsci-hub.ruacs.org
Bicyclo[2.2.2]octane-1-carboxylic acidBuilding block in organic synthesis cymitquimica.com
Bicyclo[2.2.2]octane-2-methanolIntermediate in organic synthesis cymitquimica.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bicyclo[2.2.2]octanyl)ethanol, and how can purity be optimized?

Methodology :

  • Stepwise synthesis : Start with bicyclo[2.2.2]octane derivatives (e.g., bicyclo[2.2.2]oct-5-ene-2-carbaldehyde) and employ nucleophilic substitution or Grignard reactions to introduce the ethanol moiety. Use inert atmospheres (e.g., argon) to prevent oxidation during synthesis .
  • Purification : Fractional distillation under reduced pressure (e.g., 10–50 mmHg) combined with silica gel chromatography (eluent: hexane/ethyl acetate) to isolate high-purity product. Monitor purity via GC-MS or NMR .

Q. How can thermodynamic properties (e.g., boiling point, enthalpy of vaporization) be experimentally determined for this compound?

Methodology :

  • Boiling point : Use a micro-boiling point apparatus under controlled pressure (corrected via the Cox chart or Antoine equation) .
  • ΔvapH : Employ a Calvet-type calorimeter to measure enthalpy changes during vaporization. Validate results against computational models (e.g., COSMO-RS) .

Q. What spectroscopic techniques are optimal for structural confirmation?

Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated chloroform (CDCl3_3) to resolve bicyclic and ethanol proton environments. Compare with bicyclo[2.2.2]octane reference spectra .
  • IR spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and bicyclic C-H stretching (2800–3000 cm1^{-1}) bands .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in substitution reactions?

Methodology :

  • Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) in SN2 reactions with alkyl halides. Measure reaction rates via kinetic studies (HPLC or in-situ IR) .
  • DFT calculations : Model transition states using Gaussian09 with B3LYP/6-31G(d) basis sets to predict regioselectivity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodology :

  • Replicate experiments : Test solubility in water, ethanol, and chloroform under standardized conditions (25°C, 1 atm). Use gravimetric analysis for quantification .
  • Hansen solubility parameters : Calculate δd_d, δp_p, and δh_h to rationalize discrepancies across studies .

Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?

Methodology :

  • COMSOL Multiphysics integration : Simulate heat and mass transfer in batch reactors to optimize reaction conditions (e.g., temperature, stirring rate) .
  • Machine learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal catalysts or solvents .

Data Analysis and Experimental Design

Q. How should factorial design be applied to study the compound’s stability under varying pH and temperature?

Methodology :

  • Two-factor design : Vary pH (3–9) and temperature (20–60°C) in a 3×3 matrix. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) .
  • ANOVA analysis : Identify significant interactions between factors and optimize storage conditions .

Q. What are best practices for validating computational models of this compound’s molecular interactions?

Methodology :

  • MD simulations : Use GROMACS with OPLS-AA force fields to model solvation in water/ethanol mixtures. Compare radial distribution functions (RDFs) with experimental neutron scattering data .
  • Cross-validation : Calibrate models against experimental thermodynamic data (e.g., ΔvapH) .

Educational and Training Applications

Q. How can this compound be integrated into undergraduate laboratory modules for synthetic training?

Methodology :

  • Multi-step synthesis : Design a 3-week module covering Grignard reaction, purification, and spectroscopic analysis. Include troubleshooting exercises (e.g., handling moisture-sensitive intermediates) .
  • Assessment : Evaluate via lab reports emphasizing error analysis and spectral interpretation .

Q. What virtual tools are available for teaching its reaction mechanisms?

Methodology :

  • Avogadro/MarvinSketch : Visualize bicyclic ring strain and transition states in nucleophilic substitutions .
  • Labster simulations : Simulate kinetic studies under varying conditions to reinforce data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.